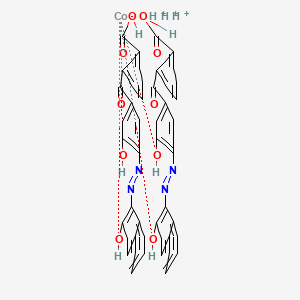
Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound that features a cobalt center coordinated with two azo-linked benzoate ligands. This compound is known for its vibrant color and is often used in various chemical applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) typically involves the reaction of cobalt salts with azo-linked benzoate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]
Properties
CAS No. |
93820-14-5 |
|---|---|
Molecular Formula |
C48H35CoN4O10+3 |
Molecular Weight |
886.7 g/mol |
IUPAC Name |
cobalt;hydron;2-[3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16N2O5.Co/c2*27-20-12-10-14-5-1-2-6-16(14)22(20)26-25-19-11-9-15(13-21(19)28)23(29)17-7-3-4-8-18(17)24(30)31;/h2*1-13,27-28H,(H,30,31);/p+3 |
InChI Key |
OSWKSVSUTAYWMF-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















